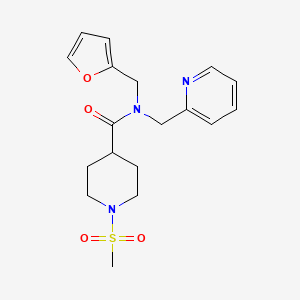

![molecular formula C13H14N2O2S B2846770 3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine CAS No. 927989-95-5](/img/structure/B2846770.png)

3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

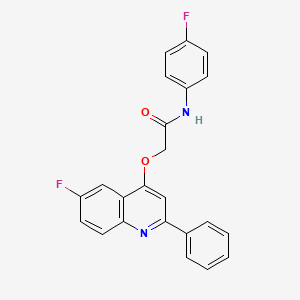

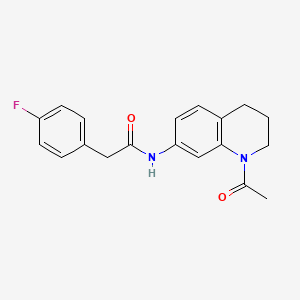

“3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine” is a chemical compound with the molecular formula C13H14N2O2S . It is also known as "2-(Phenylsulphonyl)-2-pyridin-3-ylethylamine" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenylsulphonyl group and an ethylamine group . The exact structural details might require further investigation through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources . For detailed information, one would need to refer to material safety data sheets (MSDS) or similar resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine serves as a precursor in various chemical syntheses and reactions, contributing significantly to the development of novel compounds and materials. One of the primary applications includes its role in substitution reactions, where it acts as a starting material for producing a wide range of substitution products. For instance, it has been utilized in the synthesis of natural product alkaloids like Norruspoline and Ruspolinone through reactions with carbon nucleophiles, showcasing its versatility in organic synthesis (Brown et al., 1991).

Catalysis and Chemical Transformations

The compound also plays a critical role in catalyzed chemical reactions, contributing to the development of more efficient and selective synthetic pathways. For example, it has been involved in phosphine-catalyzed [4 + 2] annulations, leading to the formation of highly functionalized tetrahydropyridines. This demonstrates its utility in facilitating complex chemical transformations, which are crucial for advancing synthetic chemistry and material science (Zhu et al., 2003).

Molecular Structure and Supramolecular Chemistry

The detailed study of this compound derivatives contributes to the understanding of molecular and supramolecular structures. Research into polysubstituted pyridines, for example, has provided insights into their crystal structures and the intermolecular interactions that stabilize them. Such studies are fundamental in the field of crystallography and supramolecular chemistry, aiding in the design of new materials with specific properties (Suresh et al., 2007).

Antiviral and Anticancer Research

In the realm of biomedical research, derivatives of this compound have shown potential in developing new therapeutic agents. Some compounds synthesized from this chemical have exhibited promising antiviral and anticancer activities, highlighting its importance in drug discovery and pharmaceutical research. The exploration of such compounds can lead to the development of novel treatments for various diseases, underscoring the compound's significance in medicinal chemistry (Altug et al., 2011).

Safety and Hazards

The safety and hazards associated with “3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine” are not explicitly mentioned in the available resources . As with any chemical, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices.

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-2-pyridin-3-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c14-9-13(11-5-4-8-15-10-11)18(16,17)12-6-2-1-3-7-12/h1-8,10,13H,9,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXANUXCMGIIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

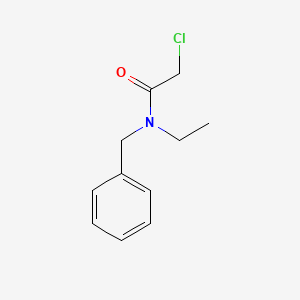

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)

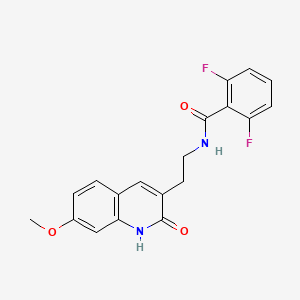

![2-Chloro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2846697.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2846705.png)

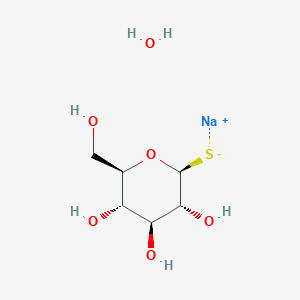

![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)